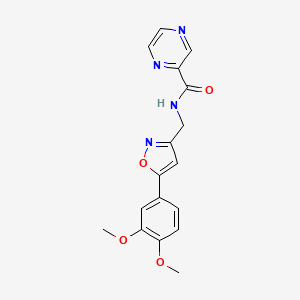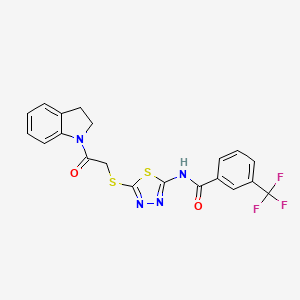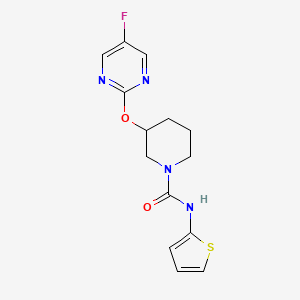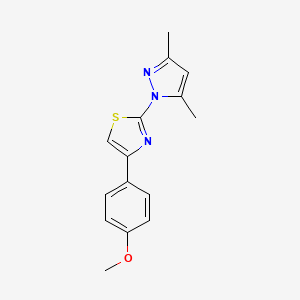
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoxazole derivatives, such as the one , is a topic of immense importance due to their wide spectrum of biological activities and therapeutic potential . A novel compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, has been synthesized . The molecular structure of the compound was determined using various spectroscopic techniques and confirmed by a single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The structure of the specific compound “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” is yet to be fully elucidated.Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .科学的研究の応用
Synthetic Pathways and Chemical Properties
The synthesis of compounds with similar structures, such as pyrazole derivatives, is a significant area of research. These synthetic pathways often involve innovative methods to introduce various functional groups, enhancing the compound's chemical and biological properties. For instance, El-Hawash and El-Mallah (1998) described the synthesis of novel pyrazole derivatives as potential anti-inflammatory agents with minimal ulcerogenic activity, showcasing the therapeutic potential of structurally related compounds (El‐Hawash & El-Mallah, 1998).
Biological and Pharmacological Activities
Compounds featuring pyrazine and isoxazole moieties are often explored for their biological activities. The literature reveals investigations into their potential as antimicrobial, anti-inflammatory, and anticancer agents. For example, studies on pyrazole and isoxazole derivatives have demonstrated significant antimicrobial and anti-inflammatory activities, suggesting that compounds with similar structures could be promising candidates for drug development efforts (Kendre, Landge, & Bhusare, 2015).
Mechanistic Insights and Molecular Interactions
Research on compounds with dimethoxyphenyl and isoxazole components often includes mechanistic studies to understand their interaction with biological targets. Such insights are crucial for optimizing their efficacy and safety profiles. For instance, the interaction of cannabinoid receptor antagonists with the CB1 receptor has been elucidated through detailed molecular studies, providing a framework for designing compounds with specific pharmacological profiles (Shim et al., 2002).
将来の方向性
Isoxazole derivatives, including “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide”, have emerged as potential drug candidates due to their diverse range of biological properties. The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
特性
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-23-14-4-3-11(7-16(14)24-2)15-8-12(21-25-15)9-20-17(22)13-10-18-5-6-19-13/h3-8,10H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASURBOTXQXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2682735.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2682739.png)
![(4-ethylphenyl)[7-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2682741.png)

![N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2682743.png)
![1-[(3,4-Dimethoxyphenyl)methyl]benzimidazole](/img/structure/B2682745.png)

![1-[5-Acetyl-2-(ethylamino)-4-hydroxy-3-propylphenyl]ethanone](/img/structure/B2682748.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2682752.png)
![(E)-ethyl 2,5-dimethyl-3-((4-(nicotinoyloxy)benzylidene)amino)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2682754.png)
![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2682755.png)
![1'-[3-(2-Methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2682756.png)